Iron, dicarbonyldinitrosyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

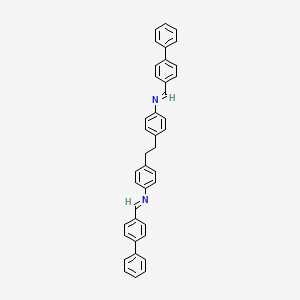

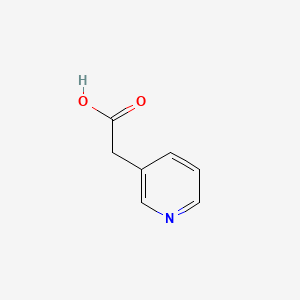

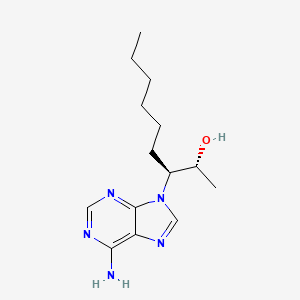

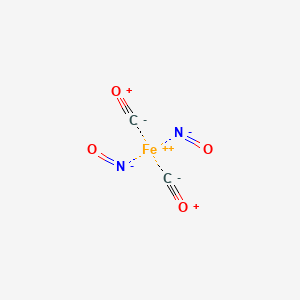

Dicarbonyldinitrosyliron is an iron coordination entity and a metal carbonyl.

科学的研究の応用

1. Nitrosyl Iron Complexes in Bioinorganic Chemistry

Nitrosyl complexes of iron, including dinitrosyl iron complexes (DNICs), play significant roles in living species in the presence of nitric oxide, functioning as a form for NO storage and stabilization within cells. They have broad implications in bioinorganic chemistry, concerning synthetic methods, structure, chemical properties, and biological implications. DNICs, in particular, are of interest due to their prevalence in NO-treated biological samples, with research focusing on their structure, chemical properties, and biological action, as well as synthetic methods (Lewandowska et al., 2011).

2. Iron Oxide Nanoparticles in Biomedical Applications

Iron oxide nanoparticles, including superparamagnetic iron oxide nanoparticles (SPIONs), have extensive applications in biomedicine. They are used for magnetic resonance imaging contrast enhancement, tissue repair, immunoassay, detoxification of biological fluids, hyperthermia, drug delivery, and cell separation. These applications require the nanoparticles to have high magnetization values and size smaller than 100 nm with narrow size distribution. Surface engineering of these nanoparticles is crucial to ensure non-toxicity, biocompatibility, and targetable delivery (Gupta & Gupta, 2005).

3. Iron-Dithiocarbamate Complexes as NO Trapping Agents

Iron complexes with dithiocarbamates (Fe(DTC)) and their nitrosyl complexes are studied for their high reactivity toward nitric oxide (NO) and the high stability of resultant nitrosyl complexes. These complexes are used for the detection and analysis of biological NO produced endogenously, presenting a novel reductive nitrosylation mechanism in this system (Fujii & Yoshimura, 2000).

4. Catalysis of Electrochemical H2 Evolution by Di-Iron Sub-Site Models

Di-iron organometallic species, including hexacarbonyl dithiolate di-iron species, are relevant to the chemistry of the di-iron sub-site of hydrogenase enzymes. They are used as catalysts for the electrochemical reduction of protons, proposing targets for the synthesis of more efficient biomimetic catalysts (Capon et al., 2005).

5. Dinitrosyl Iron Complexes in Wound Healing

Ditrosyl iron complexes (DNIC) are studied for their potential application in stimulating regeneration and wound healing. Research focuses on developing effective forms of DNIC delivery, such as sprays, to treat large-area skin lesions, demonstrating significant effects on wound healing processes (Igrunkova et al., 2022).

特性

CAS番号 |

13682-74-1 |

|---|---|

製品名 |

Iron, dicarbonyldinitrosyl- |

分子式 |

C2FeN2O4 |

分子量 |

171.88 g/mol |

IUPAC名 |

carbon monoxide;iron(2+);nitroxyl anion |

InChI |

InChI=1S/2CO.Fe.2NO/c2*1-2;;2*1-2/q;;+2;2*-1 |

InChIキー |

AQJKXWPSVXRALZ-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |

正規SMILES |

[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。